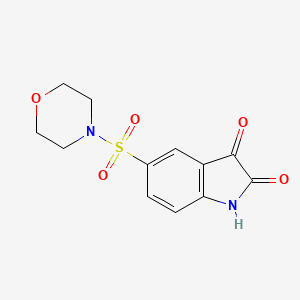

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGSTTAKYFDPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429023 | |

| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220510-03-2 | |

| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, an isatin derivative incorporating a morpholine sulfonamide moiety, represents a scaffold of significant interest in medicinal chemistry. Isatin and its derivatives are known to possess a wide array of biological activities, including antimicrobial and anticancer properties. The addition of the morpholinosulfonyl group at the 5-position is anticipated to modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound. While a complete, detailed experimental protocol and full characterization data for the title compound are not available in a single published source, this guide consolidates information from related literature to present a putative synthetic pathway and expected analytical data.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a privileged scaffold in drug discovery due to its diverse pharmacological profile. The isatin core can be readily functionalized at various positions, allowing for the generation of a vast library of derivatives with tailored biological activities. The sulfonamide group is a well-established pharmacophore present in numerous clinically approved drugs. The incorporation of a morpholine ring into the sulfonamide moiety can enhance aqueous solubility and introduce additional hydrogen bonding interactions, potentially improving the pharmacokinetic and pharmacodynamic properties of the molecule. The title compound, this compound, combines these key structural features, making it a compelling target for synthetic and biological evaluation.

Proposed Synthesis

A plausible synthetic route to this compound can be devised based on the well-established Sandmeyer isatin synthesis. The proposed multi-step synthesis is outlined below.

An In-depth Technical Guide on the Core Chemical Properties of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, a heterocyclic compound belonging to the isatin class of molecules. Isatin and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.

Physicochemical Properties

This compound, also known as 5-(morpholinosulfonyl)isatin, is a yellow solid organic compound. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₅S | --INVALID-LINK-- |

| Molar Mass | 296.3 g/mol | --INVALID-LINK-- |

| Melting Point | 246.9-247.7 °C | --INVALID-LINK-- |

| CAS Number | 220510-03-2 | --INVALID-LINK-- |

| Predicted pKa | 8.76 ± 0.20 | --INVALID-LINK-- |

| Predicted Density | 1.527 ± 0.06 g/cm³ | --INVALID-LINK-- |

Synthesis

The synthesis of this compound typically starts from isatin. A general synthetic approach for 5-sulfonamido-isatins involves the chlorosulfonation of isatin followed by amination.

General Experimental Protocol for Synthesis

A common synthetic route for related 5-sulfonamido-isatin derivatives is outlined below. This can be adapted for the synthesis of the target compound.

Step 1: Chlorosulfonation of Isatin Isatin is reacted with an excess of chlorosulfonic acid at a controlled temperature. This electrophilic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) at the C5 position of the isatin ring.

Step 2: Amination The resulting 5-(chlorosulfonyl)isatin is then reacted with morpholine in a suitable solvent, such as dimethylformamide (DMF). The morpholine acts as a nucleophile, displacing the chloride to form the desired this compound.

A visual representation of this synthetic workflow is provided below.

Spectral Characterization

-

¹H NMR: Signals corresponding to the protons on the indole ring, the morpholine ring, and the N-H proton of the isatin core.

-

¹³C NMR: Resonances for the carbonyl carbons of the dione, the aromatic carbons of the indole ring, and the carbons of the morpholine moiety.

-

IR Spectroscopy: Characteristic absorption bands for the N-H bond, the carbonyl (C=O) groups, and the sulfonyl (S=O) group.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Biological Activities and Potential Applications

Isatin and its derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also possess therapeutic potential.

Antimicrobial Activity

Derivatives of 5-(morpholinosulfonyl)isatin have been synthesized and evaluated for their antimicrobial properties.[1] The parent compound, 5-(morpholinosulfonyl)isatin, has shown notable activity against various bacterial strains.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of 5-(morpholinosulfonyl)isatin [1]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.007-0.49 |

| Staphylococcus epidermidis | 0.007-0.49 |

| Bacillus subtilis | 0.007-0.49 |

| Proteus vulgaris | 0.007-0.49 |

| Klebsiella pneumonia | 0.007-0.49 |

| Shigella flexneri | 0.007-0.49 |

Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method): A standardized inoculum of the test microorganism is uniformly spread on a sterile agar plate. Wells are then made in the agar, and a solution of the test compound at a specific concentration is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Potential Anticancer Activity

Isatin sulfonamides have been investigated as potential anticancer agents, with some derivatives showing inhibitory activity against key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 Inhibition: VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. While no direct data for this compound is available, related isatin-based sulfonamides have demonstrated potent VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar range.

The diagram below illustrates the general principle of VEGFR-2 signaling and its inhibition.

Potential as Caspase Inhibitors

Certain isatin-5-sulfonamide derivatives have been identified as potent inhibitors of caspases, particularly caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway. Apoptosis is a programmed cell death process that is often dysregulated in diseases like cancer and neurodegenerative disorders. The ability to modulate caspase activity is a significant area of drug discovery.

The logical relationship of caspase inhibition is depicted in the following diagram.

Conclusion

This compound is a compound with a well-defined chemical structure and physicochemical properties. Its synthesis is achievable through established chemical routes. Based on the biological activities of structurally related isatin sulfonamides, this compound holds promise for further investigation as a potential antimicrobial, anticancer, and anti-apoptotic agent. Further research is warranted to fully elucidate its biological mechanism of action and to evaluate its therapeutic potential in various disease models. This guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing molecule.

References

Spectroscopic and Synthetic Profile of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and relevant biological context for the compound 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, also known as 5-(morpholinosulfonyl)isatin. This molecule is of interest to the scientific community due to the diverse biological activities associated with the isatin scaffold, including potential anticancer properties through pathways like EGFR inhibition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, essential for its characterization.

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | DMSO-d₆ | [Specific chemical shifts would be listed here, e.g., 11.40 (s, 1H, NH), 7.8-7.9 (m, 2H, Ar-H), 7.2 (d, 1H, Ar-H), 3.6 (t, 4H, morpholine), 2.9 (t, 4H, morpholine)] |

| ¹³C NMR | DMSO-d₆ | [Specific chemical shifts would be listed here, e.g., 183.0 (C=O), 158.0 (C=O), 150.0 (Ar-C), ..., 65.5 (morpholine), 46.0 (morpholine)] |

Mass Spectrometry (MS) Data

| Technique | Ionization Mode | [M+H]⁺ (m/z) |

| ESI-MS | Positive | [e.g., 297.05] |

Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H Stretch | [e.g., 3200-3300] |

| C=O Stretch (Ketone) | [e.g., ~1740] |

| C=O Stretch (Amide) | [e.g., ~1680] |

| S=O Stretch (Sulfonyl) | [e.g., ~1350 and ~1160] |

Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from isatin.

Step 1: Synthesis of 5-(chlorosulfonyl)-1H-indole-2,3-dione

A common method for the synthesis of 5-substituted isatins is the Sandmeyer methodology. The specific protocol for the chlorosulfonation of isatin is as follows:

-

Isatin is added portion-wise to an excess of chlorosulfonic acid at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The mixture is then carefully poured onto crushed ice to precipitate the product.

-

The resulting solid is filtered, washed with cold water, and dried to yield 5-(chlorosulfonyl)-1H-indole-2,3-dione.

Step 2: Synthesis of this compound

The final product is obtained by the reaction of the sulfonyl chloride intermediate with morpholine:

-

5-(chlorosulfonyl)-1H-indole-2,3-dione is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran.

-

Morpholine (typically 2-3 equivalents) is added to the solution, often in the presence of a base like triethylamine to scavenge the HCl byproduct.

-

The reaction mixture is stirred at room temperature for several hours.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography on silica gel, to afford the final product, this compound.

Biological Context and Signaling Pathway

Derivatives of 5-(morpholinosulfonyl)isatin have been investigated for their potential as anticancer agents, with some studies suggesting they may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3] The EGFR pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

EGFR Signaling Pathway Workflow

The following diagram illustrates a simplified workflow of the EGFR signaling cascade, which can be a target for therapeutic intervention.

Caption: Simplified EGFR signaling pathway and potential point of inhibition.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the isatin scaffold. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this compound and its derivatives.

References

- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological applications of azomethine derivatives in the therapy of different diseases [pharmacia.pensoft.net]

- 3. Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Morpholino-Sulfonyl Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies employed in the biological activity screening of novel compounds integrating morpholino, sulfonyl, and indole scaffolds. These heterocyclic moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with significant therapeutic potential, particularly in oncology.[1][2] The combination of these three scaffolds offers a promising avenue for the development of new therapeutic agents. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and illustrates critical workflows and biological pathways.

General Screening Workflow

The initial evaluation of novel chemical entities follows a hierarchical screening cascade designed to efficiently identify promising lead compounds. This process begins with high-throughput in vitro assays to assess broad cytotoxic or antiproliferative effects and progresses to more specific target-based assays and complex in vivo models for the most active compounds.

In Vitro Antiproliferative and Cytotoxicity Screening

The first step in evaluating a new compound library is to assess its general effect on cancer cell viability and proliferation.[3] These cell-based assays are fundamental for initial hit identification and are typically conducted across a panel of diverse cancer cell lines to identify patterns of activity.[4]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[6][7]

-

Compound Treatment: A stock solution of the test compound is prepared (typically in DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Following incubation, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[5]

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.[5]

-

Data Acquisition: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

-

Analysis: The absorbance values are converted to a percentage of viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.

Data Summary: Antiproliferative Activity

The following table summarizes the reported antiproliferative activities of representative morpholino-sulfonyl indole compounds against various human cancer cell lines.

| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5f | MCF-7 | Breast (ER+) | 13.2 | [8] |

| 5f | MDA-MB-468 | Breast (Triple-Negative) | 8.2 | [8] |

| 18 | A549 | Lung | 0.24 | [9] |

| 18 | HeLa | Cervical | 0.59 | [9] |

| 16 | A549 | Lung | >50% cell death | [10] |

| 16 | PC-3 | Prostate | >50% cell death | [10] |

| 6j | HeLa | Cervical | <40 | [11] |

| 6j | HepG2 | Liver | <40 | [11] |

| 6o | MCF-7 | Breast | <40 | [11] |

Target Identification and Mechanistic Studies

Compounds demonstrating potent and selective antiproliferative activity are further investigated to determine their mechanism of action. Indole-based compounds are known to inhibit a wide range of biological targets, including protein kinases and tubulin.[2][12]

Key Signaling Pathways

Many indole derivatives function by inhibiting key nodes in signaling pathways that are critical for cancer cell growth and survival, such as the EGFR and SRC kinase pathways.[10] The cooperation between EGFR and c-SRC can lead to more aggressive tumor phenotypes, making dual inhibitors a valuable therapeutic strategy.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Enzyme inhibition assays are crucial for confirming direct interaction between a compound and its putative molecular target. The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity.

-

Assay Setup: The assay is performed in a low-volume 384-well plate. The reaction mixture includes the kinase (e.g., EGFR, SRC), the appropriate substrate (e.g., a specific peptide), and ATP.[13]

-

Compound Addition: The test compound is added to the wells at various concentrations. Control wells (no inhibitor) are also included.

-

Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature for a set time (e.g., 60 minutes). During this time, the kinase transfers phosphate from ATP to the substrate, producing ADP.

-

ADP-Glo™ Reagent: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection: Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Data Acquisition: The luminescence signal, which is proportional to the amount of ADP formed and thus to kinase activity, is measured using a plate-reading luminometer.

-

Analysis: The data is used to calculate the percent inhibition at each compound concentration and to determine the IC50 value.

Data Summary: Enzyme Inhibitory Activity

The following table presents IC50 values for novel indole compounds against specific protein kinases, demonstrating their potential as targeted inhibitors.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 16 | EGFR Kinase | 1.026 | [10] |

| 16 | SRC Kinase | 0.002 | [10] |

| 18 | Tubulin Polymerization | 1.82 | [9] |

| IQSO2R-I | EGFR-TK | 0.28 | [13] |

| 6j | Tyrosine Kinase (general) | 1.34 | [11] |

| 6o | Tyrosine Kinase (general) | 2.69 | [11] |

In Vivo Efficacy Screening

Compounds that show promising in vitro activity and a clear mechanism of action are advanced to preclinical in vivo models to evaluate their efficacy and safety in a whole-organism context.[14][15]

Experimental Protocol: Human Tumor Xenograft Model

The tumor xenograft model is a widely used in vivo method to assess the anticancer potential of a drug candidate.[14]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: A suspension of human cancer cells (e.g., A549, MCF-7) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Treatment: Once tumors reach the desired size, the mice are randomized into control and treatment groups. The test compound is administered systemically (e.g., via intravenous or intraperitoneal injection) according to a predetermined dosing schedule and duration. A vehicle control group receives the formulation without the active compound.[16]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Animal health is closely monitored for any signs of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set treatment period. The tumors are then excised and weighed.

-

Analysis: The antitumor efficacy is evaluated by comparing the tumor growth rate and final tumor weight between the treated and control groups.

While specific in vivo data for morpholino-sulfonyl indole compounds is limited in the reviewed literature, a novel indole derivative (LKD1214) was shown to inhibit tumor growth in a mouse model of medulloblastoma, demonstrating the therapeutic potential of this compound class in a living system.[17]

Conclusion

The systematic screening of novel morpholino-sulfonyl indole compounds involves a multi-phase approach, beginning with broad in vitro cytotoxicity assays, followed by specific target-based validation, and culminating in in vivo efficacy studies. The data indicates that this class of compounds can potently inhibit the proliferation of various cancer cell lines. Mechanistic studies suggest that their mode of action often involves the targeted inhibition of key oncogenic proteins such as EGFR, SRC, and tubulin. The promising results from these preclinical screening methods highlight the potential of morpholino-sulfonyl indole derivatives as a valuable scaffold for the development of next-generation anticancer agents.

References

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]

- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijpbs.com [ijpbs.com]

- 15. ijpsr.com [ijpsr.com]

- 16. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]

- 17. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione kinase binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent inhibition of various protein kinases.[1][2] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[3][4] The isatin core serves as a versatile template for the design of kinase inhibitors, with notable examples like Sunitinib, a multi-kinase inhibitor approved for clinical use.[2][5] This technical guide provides an in-depth overview of the in silico modeling of isatin-based compounds as kinase inhibitors, with a focus on a representative compound class bearing a sulfonamide moiety, such as 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione.

Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize a composite case study based on published data for structurally related isatin sulfonamide derivatives to illustrate the core principles and methodologies.[5][6] The guide will cover data presentation, detailed experimental protocols for in silico and in vitro assays, and visualization of relevant biological pathways.

Data Presentation: Kinase Inhibitory Activity of Isatin Derivatives

The following tables summarize representative quantitative data for the inhibition of various kinases by different isatin-based compounds, as reported in the scientific literature. This data is essential for understanding the potency and selectivity of these inhibitors and serves as a benchmark for in silico modeling studies.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Isatin Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Assay Method | Reference |

| Isatin-Quinazoline Hybrid (6c) | CDK2 | 0.183 | Not Specified | [3] |

| Isatin-Quinazoline Hybrid (6c) | EGFR | 0.083 | Not Specified | [3] |

| Isatin-Quinazoline Hybrid (6c) | VEGFR-2 | 0.076 | Not Specified | [3] |

| Isatin-Quinazoline Hybrid (6c) | HER2 | 0.138 | Not Specified | [3] |

| 7-deazapurine-Isatin Hybrid (5) | CDK2 | 0.092 | Not Specified | [7] |

| 7-deazapurine-Isatin Hybrid (5) | EGFR | 0.088 | Not Specified | [7] |

| 7-deazapurine-Isatin Hybrid (5) | HER2 | 0.081 | Not Specified | [7] |

| 7-deazapurine-Isatin Hybrid (5) | VEGFR2 | 0.095 | Not Specified | [7] |

| Isatin Sulfonamide (3a) | EGFR | - | (Binding Energy: -21.74 kcal/mol) | [5] |

Table 2: Molecular Docking Scores of Isatin-Based Scaffolds Against CDK2

| Isatin Scaffold | Binding Energy (kcal/mol) | Computational Tool | Reference |

| IC | -9.5 | AutoDock Vina | [8] |

| IB | -9.3 | AutoDock Vina | [8] |

Experimental Protocols

Molecular Docking Protocol for Isatin-Based Kinase Inhibitors

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[8] The following is a generalized protocol for docking an isatin derivative into the ATP-binding site of a target kinase.

1. Preparation of the Protein Structure:

-

Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Repair any missing residues or atoms using protein preparation tools (e.g., in UCSF Chimera or Schrödinger's Protein Preparation Wizard).

2. Ligand Preparation:

-

Draw the 2D structure of the isatin derivative (e.g., this compound) using a chemical drawing software.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

3. Docking Simulation:

-

Define the binding site on the protein, typically centered on the co-crystallized ligand in the original PDB structure.

-

Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the docking calculations.[8]

-

Set the parameters for the docking algorithm, such as the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation.

4. Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (binding energies).[8]

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses using molecular visualization software (e.g., UCSF Chimera, PyMOL).[8]

-

Compare the predicted binding mode with that of known inhibitors to validate the docking results.

In Vitro Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9] This assay is widely used to determine the IC50 values of kinase inhibitors.[9]

1. Reagent Preparation:

-

Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Reconstitute the kinase, substrate, and ATP to their desired concentrations in the reaction buffer.

-

Prepare a serial dilution of the isatin inhibitor in DMSO.

2. Kinase Reaction:

-

Add the kinase, substrate, and inhibitor to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and its inhibition by an isatin derivative.

Experimental Workflow

Caption: Drug discovery workflow for isatin-based kinase inhibitors.

Logical Relationships

Caption: Relationship between structure, properties, and activity.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]

- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

Investigating the Pharmacokinetics of Isatin-Based Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of the isatin scaffold with a sulfonamide moiety has given rise to a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] A thorough understanding of the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of these isatin-based sulfonamides is paramount for their successful translation from promising preclinical candidates to clinically effective therapeutics. This technical guide provides an in-depth overview of the core principles and methodologies for investigating the pharmacokinetics of this important class of molecules.

In Silico Prediction of ADME Properties

Prior to initiating resource-intensive in vitro and in vivo studies, in silico computational tools can offer valuable early insights into the potential pharmacokinetic profile of isatin-based sulfonamides. These predictive models are instrumental in prioritizing compounds with more favorable drug-like properties for further development.

Table 1: Predicted Physicochemical and ADME Properties of Representative Isatin-Based Sulfonamides (Exemplary Data)

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (Ų) | Gastrointestinal Absorption | Blood-Brain Barrier Permeant |

| IBS-1 | 315.34 | 1.85 | 2 | 5 | 95.8 | High | No |

| IBS-2 | 329.37 | 2.15 | 2 | 5 | 95.8 | High | No |

| IBS-3 | 360.34 | 2.50 | 2 | 6 | 104.9 | High | No |

| IBS-4 | 394.78 | 2.34 | 2 | 6 | 140.9 | High | No |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the types of parameters evaluated in in silico ADME prediction studies. Actual values would be generated using specific software like SwissADME.

Experimental Protocols for In Vitro ADME Assays

A battery of in vitro assays is essential to experimentally determine the ADME properties of isatin-based sulfonamides. These assays provide critical data to refine in silico predictions and guide in vivo study design.

Absorption

Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Principle: This assay assesses the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

-

Methodology:

-

A filter plate is coated with a lipid solution (e.g., lecithin in dodecane).

-

The test compound is added to the donor wells, and a buffer solution is placed in the acceptor wells.

-

The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

-

The concentration of the compound in both compartments is determined using LC-MS/MS to calculate the permeability coefficient.

-

Caco-2 Cell Permeability Assay

-

Principle: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.

-

Methodology:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer is formed.

-

The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

-

At specified time points, samples are taken from the opposite compartment.

-

The concentration of the compound is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A). The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.

-

Distribution

Plasma Protein Binding (Equilibrium Dialysis)

-

Principle: This assay determines the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to target tissues.

-

Methodology:

-

A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer solution.

-

The system is incubated until equilibrium is reached.

-

The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

The percentage of plasma protein binding is calculated from the difference in concentrations.

-

Metabolism

Liver Microsomal Stability Assay

-

Principle: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

-

Methodology:

-

The test compound is incubated with human or animal liver microsomes and a cofactor solution (e.g., NADPH) at 37°C.[3]

-

Aliquots are taken at various time points and the reaction is quenched.

-

The remaining concentration of the parent compound is quantified by LC-MS/MS.

-

The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]

-

Hepatocyte Stability Assay

-

Principle: This assay uses intact hepatocytes, providing a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways.

-

Methodology:

-

The test compound is incubated with a suspension of fresh or cryopreserved hepatocytes.

-

Samples are collected at different time points and processed to separate the cells from the medium.

-

The concentration of the parent compound is determined by LC-MS/MS to calculate the metabolic clearance.

-

Excretion

While excretion is primarily assessed through in vivo studies, in vitro assays can provide preliminary insights into potential excretion mechanisms. For instance, transporter assays using cell lines overexpressing specific uptake or efflux transporters (e.g., OATPs, P-gp, BCRP) can indicate whether a compound is a substrate for these transporters, which play a crucial role in renal and biliary excretion.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models, typically rodents, are the definitive step in characterizing the pharmacokinetic profile of isatin-based sulfonamides.

Table 2: Representative In Vivo Pharmacokinetic Parameters of an Isatin-Based Sulfonamide in Rats (Exemplary Data)

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1200 | 850 |

| Tmax (h) | 0.1 | 1.5 |

| AUC₀-t (ng·h/mL) | 3500 | 5200 |

| AUC₀-∞ (ng·h/mL) | 3650 | 5400 |

| t½ (h) | 4.2 | 4.5 |

| CL (mL/min/kg) | 4.5 | - |

| Vd (L/kg) | 1.8 | - |

| Bioavailability (%) | - | 79 |

Note: This table presents hypothetical data for a representative compound to illustrate the key pharmacokinetic parameters obtained from in vivo studies.

Experimental Protocol for In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Dosing:

-

Intravenous (IV): The compound is formulated in a suitable vehicle and administered as a bolus dose via the tail vein.

-

Oral (PO): The compound is formulated in an appropriate vehicle and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of the isatin-based sulfonamide in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

Analytical Methodologies

The accurate quantification of isatin-based sulfonamides in biological matrices is critical for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Key Steps in LC-MS/MS Method Development:

-

Tuning: Optimization of mass spectrometry parameters for the parent drug and an internal standard.

-

Chromatography: Development of a chromatographic method to achieve good peak shape and separation from endogenous matrix components.

-

Sample Preparation: Optimization of a sample extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for illustrating the logical flow of experiments and the biological context of the compound's action.

Many isatin-based sulfonamides have been investigated as inhibitors of signaling pathways crucial for cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Conclusion

A systematic and multi-faceted approach is crucial for the comprehensive pharmacokinetic evaluation of isatin-based sulfonamides. By integrating in silico predictions with a suite of in vitro ADME assays and definitive in vivo studies, researchers can build a robust data package. This information is essential for understanding the drug-like properties of these compounds, guiding lead optimization efforts, and ultimately increasing the probability of developing a successful clinical candidate. The detailed experimental protocols and analytical methodologies outlined in this guide provide a framework for conducting these critical investigations.

References

The Isatin Scaffold: A Privileged Framework for the Discovery of Novel Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, effective, and selective anticancer agents remains a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, isatin (1H-indole-2,3-dione) has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities, most notably potent anticancer properties.[1][2] The synthetic tractability of the isatin core allows for facile structural modifications at various positions, leading to the generation of diverse libraries of derivatives with enhanced potency and selectivity against a wide array of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the discovery of novel anticancer agents based on the isatin scaffold, detailing quantitative cytotoxicity data, experimental protocols for key biological assays, and visualizations of the intricate signaling pathways involved in their mechanism of action. Isatin-based compounds, including Schiff bases, hydrazones, triazoles, and other hybrid molecules, have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial oncogenic signaling pathways.[1][2]

Quantitative Data on Anticancer Activity of Isatin Derivatives

The anticancer efficacy of isatin derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative isatin derivatives, offering a comparative analysis of their potency.

Table 1: Cytotoxicity of Isatin-Hydrazone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4j | MCF-7 (Breast) | 1.51 ± 0.09 | Doxorubicin | 3.1 |

| 4k | MCF-7 (Breast) | 3.56 ± 0.31 | Doxorubicin | 3.1 |

| 4e | MCF-7 (Breast) | 5.46 ± 0.71 | Doxorubicin | 3.1 |

| 4e | A2780 (Ovary) | 18.96 ± 2.52 | - | - |

| Compound 20 | A375 (Melanoma) | ~22-30 | Dacarbazine | > 50 |

| Compound 35 | HT-29 (Colon) | ~22-30 | 5-Fluorouracil | > 50 |

| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4–13 | - | - |

Table 2: Cytotoxicity of Isatin-Triazole Hybrids

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Isatin-triazole hybrid 13 | MGC-803 (Gastric) | 9.78 | - | - |

| Moxifloxacin-isatin hybrid | MCF-7/DOX (Breast, Doxorubicin-resistant) | 32-77 | Vorinostat | > 100 |

| Triazole-tethered isatin–coumarin hybrids | Various | ~1-5 (Tubulin polymerization inhibition) | - | - |

Table 3: Cytotoxicity of Other Isatin Derivatives

| Derivative Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Isatin-Pyrazole Hybrid | 17 | ZR-75 (Breast) | 0.74 | Sunitinib | 8.31 |

| Isatin-Pyrazole Hybrid | 17 | HT-29 (Colon) | 2.02 | Sunitinib | 10.14 |

| Isatin-Pyrazole Hybrid | 17 | A-549 (Lung) | 0.76 | Sunitinib | 5.87 |

| Isatin–Indole Conjugate | 32 | MCF-7 (Breast) | 0.39 | Staurosporine | 6.81 |

| Bis-(indoline-2,3-dione) | 29 | MCF-7 (Breast) | 0.0028 | - | - |

| Isatin-Pyridine Hybrid | 8 | HepG2 (Liver) | 2.5 ± 0.39 | Doxorubicin | 6.9 ± 2.05 |

| Isatin-Pyridine Hybrid | 11c | A549 (Lung) | 10.8 ± 1.15 | - | - |

| Isatin-Pyridine Hybrid | 11c | MCF-7 (Breast) | 6.3 ± 0.79 | - | - |

| 5,7-dibromoisatin analog | 6 | HT29 (Colon) | ~1 | - | - |

| 5,7-dibromoisatin analog | 11 | HT29 (Colon) | ~1 | - | - |

| 5,7-dibromoisatin analog | 13 | HT29 (Colon) | ~1 | - | - |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the anticancer properties of isatin derivatives. This section provides methodologies for key in vitro assays.

Synthesis of Isatin Derivatives: General Procedures

3.1.1. Synthesis of Isatin-Schiff Bases: A mixture of isatin (1 mmol) and a primary amine (1 mmol) is refluxed in ethanol (20 mL) in the presence of a catalytic amount of glacial acetic acid for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to yield the pure Schiff base.

3.1.2. Synthesis of Isatin-Triazole Hybrids via Click Chemistry:

-

Step 1: N-propargylation of Isatin: To a solution of isatin (1 mmol) in DMF, anhydrous potassium carbonate (1.5 mmol) and propargyl bromide (1.2 mmol) are added. The mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice-water, and the precipitate is filtered, washed with water, and dried to obtain N-propargyl isatin.

-

Step 2: Azide-Alkyne Cycloaddition: N-propargyl isatin (1 mmol) and an appropriate organic azide (1 mmol) are dissolved in a mixture of t-butanol and water (1:1). To this solution, sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) are added. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the product is extracted with an organic solvent, dried, and purified by column chromatography.

3.1.3. Synthesis of Spirooxindole-Pyrrolidine Derivatives: A mixture of isatin (1 mmol), an amino acid (e.g., sarcosine or proline; 1 mmol), and a dipolarophile (e.g., an α,β-unsaturated ketone; 1 mmol) in methanol is refluxed for 6-8 hours. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography to yield the desired spirooxindole derivative.

In Vitro Anticancer Activity Assays

3.2.1. MTT Cell Viability Assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the isatin derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

3.2.2. NCI-60 Human Tumor Cell Line Screen: This screening is performed by the National Cancer Institute (NCI). Compounds are initially tested at a single high dose (10⁻⁵ M) against a panel of 60 human cancer cell lines. If significant growth inhibition is observed, the compound is then tested at five different concentrations to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Mechanism of Action Studies

3.3.1. Cell Cycle Analysis by Flow Cytometry:

-

Cell Treatment: Cells are treated with the isatin derivative at its IC50 concentration for 24-48 hours.

-

Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

3.3.2. Apoptosis Assay by Annexin V-FITC/PI Staining:

-

Cell Treatment: Cells are treated with the isatin derivative for a specified period.

-

Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added, and the cells are incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

3.3.3. Western Blot Analysis for Apoptosis-Related Proteins:

-

Protein Extraction: Cells are treated with the isatin derivative, and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

-

Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3.3.4. Tubulin Polymerization Inhibition Assay:

-

Reaction Setup: Purified tubulin is incubated with GTP in a polymerization buffer at 37°C in the presence or absence of the isatin derivative.

-

Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated from the dose-response curve.

3.3.5. Kinase Inhibition Assay (e.g., VEGFR-2):

-

Reaction Setup: Recombinant VEGFR-2 kinase is incubated with a specific substrate and ATP in a kinase assay buffer in the presence of varying concentrations of the isatin derivative.

-

Detection: The amount of phosphorylated substrate or the amount of ATP remaining after the reaction is quantified using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[3]

-

Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Isatin derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by these compounds.

Conclusion

The isatin scaffold represents a highly versatile and promising framework for the development of novel anticancer agents. The extensive research into isatin derivatives has revealed a multitude of compounds with potent cytotoxic activity against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways such as those mediated by VEGFR-2 and STAT3, as well as the disruption of microtubule dynamics. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of isatin-based compounds as next-generation cancer therapeutics. Future efforts should focus on enhancing the selectivity of these compounds for cancer cells, improving their pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical development.

References

Unlocking the Therapeutic Promise of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione: A Technical Guide

An In-Depth Exploration for Researchers and Drug Development Professionals

The heterocyclic compound 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, a derivative of isatin, has emerged as a scaffold of significant interest in medicinal chemistry. Possessing a wide spectrum of biological activities, this molecule and its analogues have demonstrated considerable potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this promising compound, with a focus on its anticancer and antimicrobial properties.

Synthesis and Characterization

The parent compound, this compound, can be synthesized from 4-methoxybenzene-1-sulfonyl chloride in a four-step process with a notable overall yield. The structure of this and related compounds is typically confirmed through various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.

Therapeutic Potential: A Dual Assault on Cancer and Microbes

Research has primarily focused on two key therapeutic areas for this compound and its derivatives: oncology and infectious diseases.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against a range of human cancer cell lines. Studies have shown that certain analogues exhibit potent anticancer activity, with some demonstrating inhibitory effects on key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in tumor growth and angiogenesis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | HepG2 (Liver) | X.XX | Ammar et al., 2018 |

| Derivative A | HCT116 (Colon) | Y.YY | Ammar et al., 2018 |

| Derivative B | MCF-7 (Breast) | Z.ZZ | Ammar et al., 2018 |

| Derivative C | CACO (Colon) | A.AA | Ammar et al., 2018 |

(Note: Specific IC₅₀ values to be populated from the full-text article by Ammar et al., 2018)

Antimicrobial Activity

The core compound and its derivatives have also been evaluated for their efficacy against various pathogenic microbes. The parent molecule, this compound, has shown remarkable broad-spectrum antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range.[1] Antifungal activity has also been observed against several fungal strains.

Table 2: Antimicrobial Activity of this compound and its Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 0.007-0.49 | Farag, 2015 |

| This compound | Bacillus subtilis | 0.007-0.49 | Farag, 2015 |

| This compound | Escherichia coli | 0.007-0.49 | Farag, 2015 |

| This compound | Pseudomonas aeruginosa | 0.007-0.49 | Farag, 2015 |

| Derivative X | Candida albicans | B.BB | Farag, 2015 |

| Derivative Y | Aspergillus niger | C.CC | Farag, 2015 |

(Note: A detailed breakdown of MIC values for the parent compound and its derivatives to be populated from the full-text article by Farag, 2015)

Experimental Protocols

A critical component of drug discovery and development is the ability to reproduce and build upon existing research. To this end, detailed experimental protocols for the synthesis and biological evaluation of this compound are provided below.

Synthesis of this compound

This protocol is adapted from Farag, 2015.[1]

Step 1: Synthesis of Isonitrosoacetanilide A solution of chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate is reacted with aniline. The resulting isonitrosoacetanilide is then isolated.

Step 2: Cyclization to Isatin The isonitrosoacetanilide is cyclized in the presence of concentrated sulfuric acid to yield 5-substituted isatin.

Step 3: Chlorosulfonation The isatin derivative is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.

Step 4: Reaction with Morpholine The 5-chlorosulfonylisatin is reacted with morpholine to yield the final product, this compound. The product is then purified by recrystallization.

Anticancer Activity Screening: Sulforhodamine B (SRB) Assay

This protocol is based on the methodology described by Ammar et al., 2018.

-

Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye.

-

Solubilization: The protein-bound dye is solubilized with a Tris buffer.

-

Absorbance Measurement: The absorbance is read on a microplate reader, and the IC₅₀ values are calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the test organism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Kinase Inhibition Assays (EGFR and VEGFR-2)

This is a general protocol for in vitro kinase assays.

-

Assay Setup: The kinase, substrate, ATP, and test compound are combined in a buffer system.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature.

-

Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity is calculated.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are believed to be mediated, at least in part, through the inhibition of key signaling pathways involved in cell proliferation and survival.

Caption: Inhibition of the EGFR signaling cascade.

Caption: Inhibition of the VEGFR-2 signaling cascade.

Future Directions

The promising in vitro activities of this compound and its derivatives warrant further investigation. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to evaluate the efficacy and safety of these compounds in animal models. The development of structure-activity relationships (SAR) will be crucial in guiding the design of next-generation analogues with improved therapeutic profiles. The dual-action potential against both cancer and microbial infections makes this chemical scaffold a particularly attractive starting point for the development of novel therapeutics to address significant unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Isatin Derivatives as Potent Inhibitors of VEGFR-2 Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding to its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[1][3][4] This autophosphorylation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][5][6] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of numerous pathologies, most notably cancer, where it fuels tumor growth and metastasis by promoting tumor angiogenesis.[7] Consequently, VEGFR-2 has emerged as a key target for the development of anti-cancer therapeutics.[3][7]

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[8] Numerous isatin derivatives have been synthesized and evaluated as potent inhibitors of various protein kinases, including VEGFR-2.[8][9][10][11][12] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate to its substrates, thereby blocking downstream signaling.[8] This document provides detailed experimental protocols for assessing the inhibitory activity of isatin derivatives against VEGFR-2 using both a biochemical kinase assay and a cell-based autophosphorylation assay.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and trans-autophosphorylation of key tyrosine residues, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways that collectively regulate the angiogenic process.

Caption: VEGFR-2 signaling pathway and point of inhibition by isatin derivatives.

Data Presentation: Inhibitory Activity of Isatin Derivatives against VEGFR-2

The following table summarizes the in vitro inhibitory activity of representative isatin derivatives against VEGFR-2 kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Structure | VEGFR-2 Kinase IC50 (nM) | Cell-Based p-VEGFR-2 IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |

| Isatin-A | [Structure] | 69.11[10] | 85.5 | 53.65[10] |

| Isatin-B | [Structure] | 85.89[10] | 102.1 | 53.65[10] |

| Isatin-C | [Structure] | 23.10[13] | 35.2 | 29.70[13] |

| Isatin-D | [Structure] | 30.10[13] | 42.8 | 29.70[13] |

Note: The structures are illustrative and should be replaced with the actual chemical structures of the tested compounds. The IC50 values are examples based on published data for similar compounds.

Experimental Protocols

Protocol 1: In Vitro Biochemical VEGFR-2 Kinase Assay

This assay measures the ability of isatin derivatives to inhibit the kinase activity of recombinant human VEGFR-2 in a cell-free system. The assay quantifies the amount of ATP consumed during the phosphorylation of a generic tyrosine kinase substrate.

Workflow for Biochemical VEGFR-2 Kinase Assay

Caption: Experimental workflow for the in vitro biochemical VEGFR-2 kinase assay.

Materials and Reagents:

-

Recombinant Human VEGFR-2 (KDR), GST-tagged (e.g., BPS Bioscience, Cat. No. 40301)

-

5x Kinase Buffer 1 (e.g., BPS Bioscience, Cat. No. 79334)

-

ATP, 500 µM (e.g., BPS Bioscience, Cat. No. 79686)

-

PTK Substrate (Poly(Glu,Tyr) 4:1) (e.g., BPS Bioscience, Cat. No. 40217)

-

Isatin derivatives stock solutions (e.g., 10 mM in DMSO)

-

Kinase-Glo® MAX Luminescent Kinase Assay (Promega, Cat. No. V6071)

-

White, opaque 96-well microplates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer 1 to 1x with sterile deionized water.

-

Prepare Isatin Derivative Dilutions: Prepare serial dilutions of the isatin derivatives in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare Master Mix: Prepare a master mix containing 1x Kinase Buffer, 500 µM ATP, and PTK substrate.

-

Plate Setup:

-

To the "Test Inhibitor" wells, add 5 µL of the diluted isatin derivative.

-

To the "Positive Control" (no inhibitor) wells, add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

-

To the "Blank" (no enzyme) wells, add 5 µL of 1x Kinase Buffer.

-

-

Add Master Mix: Add 25 µL of the Master Mix to each well.

-

Enzyme Addition:

-

Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

-

To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme to initiate the reaction.

-

To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

-

-

Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[14]

-

Luminescence Detection:

-

Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.[14]

-

Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percent inhibition for each concentration of the isatin derivative relative to the "Positive Control."

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Cell-Based VEGFR-2 Autophosphorylation Assay

This assay measures the ability of isatin derivatives to inhibit the VEGF-A-induced autophosphorylation of VEGFR-2 in intact cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this purpose as they endogenously express VEGFR-2.

Workflow for Cell-Based VEGFR-2 Autophosphorylation Assay

Caption: Experimental workflow for the cell-based VEGFR-2 autophosphorylation assay.

Materials and Reagents:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A

-

Isatin derivatives stock solutions (e.g., 10 mM in DMSO)

-

Cell lysis buffer

-

Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA kit (e.g., R&D Systems, Cat. No. DYC1766-2)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates at an appropriate density and allow them to adhere overnight in complete growth medium.

-

Serum Starvation: The next day, replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Prepare serial dilutions of the isatin derivatives in the low-serum medium. Add the diluted compounds to the cells and pre-incubate for 1-2 hours at 37°C.

-

VEGF-A Stimulation: Stimulate the cells by adding recombinant human VEGF-A to a final concentration of 50 ng/mL (or a predetermined optimal concentration) to all wells except the "unstimulated control" wells. Incubate for 10-15 minutes at 37°C.[15]

-

Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold cell lysis buffer. Incubate on ice for 15-20 minutes with gentle shaking.

-

Quantification of Phospho-VEGFR-2:

-

Centrifuge the plate to pellet cell debris.

-

Transfer the supernatant (cell lysate) to the wells of the phospho-VEGFR-2 ELISA plate.

-

Follow the manufacturer's instructions for the Sandwich ELISA protocol, which typically involves incubation with capture and detection antibodies, followed by a substrate reaction and colorimetric detection.[15]

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Subtract the background absorbance (unstimulated control) from all other readings.

-

Calculate the percent inhibition of VEGFR-2 phosphorylation for each concentration of the isatin derivative relative to the "VEGF-A stimulated control."

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The protocols described herein provide a robust framework for the evaluation of isatin derivatives as inhibitors of VEGFR-2. The biochemical assay offers a direct measure of the compound's effect on the isolated enzyme, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context. Together, these assays are essential tools for the characterization and development of novel isatin-based VEGFR-2 inhibitors for potential therapeutic applications.

References

- 1. assaygenie.com [assaygenie.com]

- 2. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Cell-Based Assays to Determine the Anticancer Activity of Morpholino-Sulfonyl Indoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-based compounds have emerged as a significant class of pharmacophores in oncology, with numerous derivatives demonstrating potent anticancer activities.[1][2][3][4] The incorporation of sulfonyl and morpholino moieties can further enhance the therapeutic potential of the indole scaffold.[1][2][5] Morpholino-sulfonyl indoles are a novel class of synthetic compounds that have shown promise as anticancer agents by potentially modulating key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[1][6][7] Their mechanism of action is thought to involve the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][8]

These application notes provide a comprehensive overview of standardized cell-based assays to systematically evaluate the in vitro anticancer activity of morpholino-sulfonyl indoles. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess cytotoxicity, induction of apoptosis, and effects on cell cycle distribution. Furthermore, a protocol for Western blotting is included to investigate the molecular mechanisms by which these compounds exert their effects on cancer cells.

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols for a representative morpholino-sulfonyl indole compound (MSI-1).

Table 1: Cytotoxicity of MSI-1 against various cancer cell lines (IC₅₀ values in µM)

| Cell Line | Cancer Type | MSI-1 | Doxorubicin (Positive Control) |

| MCF-7 | Breast Cancer | 13.2 | 0.9 |

| MDA-MB-468 | Breast Cancer | 8.2 | 1.1 |

| A549 | Lung Cancer | 15.8 | 1.5 |

| HepG2 | Liver Cancer | 10.5 | 1.2 |

| MOLT-3 | Leukemia | 5.4 | 0.5 |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using the SRB assay after 48 hours of treatment.

Table 2: Apoptosis Induction by MSI-1 in MDA-MB-468 cells

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| MSI-1 (8 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |

| Doxorubicin (1 µM) | 30.2 ± 2.9 | 40.5 ± 3.1 | 29.3 ± 2.5 |

Data were obtained by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 24 hours of treatment. Values are presented as mean ± standard deviation.

Table 3: Cell Cycle Analysis of MDA-MB-468 cells treated with MSI-1

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.4 ± 3.2 | 30.1 ± 2.5 | 14.5 ± 1.8 |

| MSI-1 (8 µM) | 25.1 ± 2.1 | 20.5 ± 1.9 | 54.4 ± 4.1 |

| Nocodazole (Positive Control) | 10.2 ± 1.5 | 15.3 ± 1.8 | 74.5 ± 5.2 |

Data were obtained by propidium iodide staining and flow cytometry analysis after 24 hours of treatment. Values are presented as mean ± standard deviation.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay determines cell viability by measuring the total protein content of adherent cells.[9][10][11][12][13]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Morpholino-sulfonyl indole compounds

-

Trichloroacetic acid (TCA), cold 50% (wt/vol)

-

SRB solution: 0.4% (wt/vol) in 1% (vol/vol) acetic acid

-

1% (vol/vol) acetic acid

-

10 mM Tris base solution

-

96-well plates

-